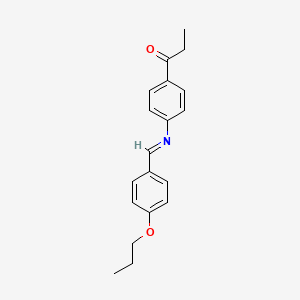

4'-(4-Propoxybenzylideneamino)propiophenone

Descripción

4’-(4-Propoxi-bencilidenamino)propiofenona es un compuesto orgánico con la fórmula molecular C19H21NO2. Es un derivado de la propiofenona, caracterizado por la presencia de un grupo propoxi-bencilidenamino.

Propiedades

Número CAS |

41378-78-3 |

|---|---|

Fórmula molecular |

C19H21NO2 |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

1-[4-[(4-propoxyphenyl)methylideneamino]phenyl]propan-1-one |

InChI |

InChI=1S/C19H21NO2/c1-3-13-22-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)4-2/h5-12,14H,3-4,13H2,1-2H3 |

Clave InChI |

GALZZRGEIOWFOX-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CC |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4’-(4-Propoxi-bencilidenamino)propiofenona típicamente involucra la reacción de condensación entre el 4-propoxi-benzaldehído y la 4-aminopropiofenona. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como el etanol, y un catalizador, como el ácido acético, bajo condiciones de reflujo. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y se purifica por recristalización.

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 4’-(4-Propoxi-bencilidenamino)propiofenona no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.

Tipos de Reacciones:

Oxidación: 4’-(4-Propoxi-bencilidenamino)propiofenona puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, para formar ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que lleva a la formación de alcoholes o aminas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo propoxi puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4), Trióxido de cromo (CrO3)

Reducción: Borohidruro de sodio (NaBH4), Hidruro de litio y aluminio (LiAlH4)

Sustitución: Varios nucleófilos dependiendo del producto de sustitución deseado

Principales Productos Formados:

Oxidación: Ácidos carboxílicos, Cetonas

Reducción: Alcoholes, Aminas

Sustitución: Productos variados dependiendo del nucleófilo utilizado

4. Aplicaciones en Investigación Científica

4’-(4-Propoxi-bencilidenamino)propiofenona tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un valioso bloque de construcción en la síntesis orgánica.

Medicina: Investigado por sus posibles propiedades farmacológicas, incluido su papel como precursor en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en el desarrollo de productos químicos y materiales especiales, particularmente en el campo de los materiales y recubrimientos avanzados.

Aplicaciones Científicas De Investigación

4’-(4-Propoxybenzylideneamino)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of advanced materials and coatings.

Mecanismo De Acción

El mecanismo de acción de 4’-(4-Propoxi-bencilidenamino)propiofenona no está ampliamente documentado. Sus efectos probablemente están mediados a través de interacciones con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a alteraciones en las vías bioquímicas. Las características estructurales del compuesto sugieren que puede actuar como un inhibidor o modulador de ciertas actividades enzimáticas, aunque se necesita más investigación para dilucidar su mecanismo preciso.

Compuestos Similares:

4-Aminopropiofenona: Comparte una estructura central similar, pero difiere en los grupos funcionales unidos al anillo aromático.

4-Metilpropiofenona: Otro derivado de la propiofenona, caracterizado por un grupo metilo en lugar del grupo propoxi-bencilidenamino.

Singularidad: 4’-(4-Propoxi-bencilidenamino)propiofenona es única debido a la presencia del grupo propoxi-bencilidenamino, que le confiere propiedades químicas y físicas distintivas.

Comparación Con Compuestos Similares

4-Aminopropiophenone: Shares a similar core structure but differs in the functional groups attached to the aromatic ring.

4-Methylpropiophenone: Another derivative of propiophenone, characterized by a methyl group instead of the propoxybenzylideneamino group.

Uniqueness: 4’-(4-Propoxybenzylideneamino)propiophenone is unique due to the presence of the propoxybenzylideneamino group, which imparts distinct chemical and physical properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.